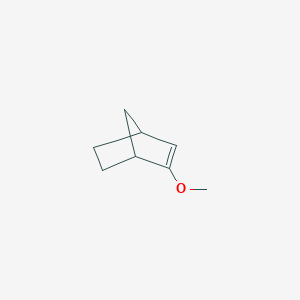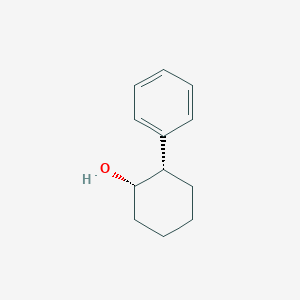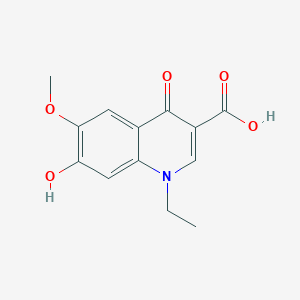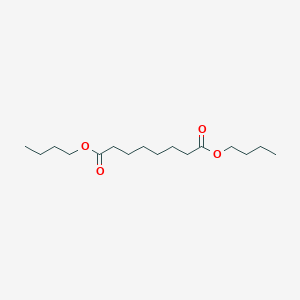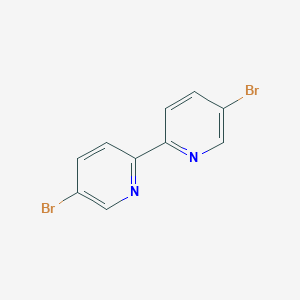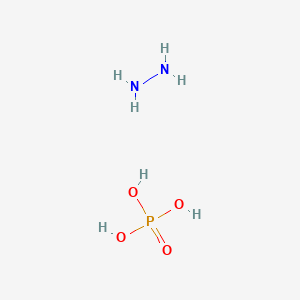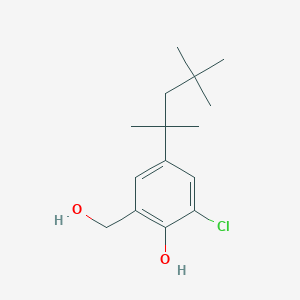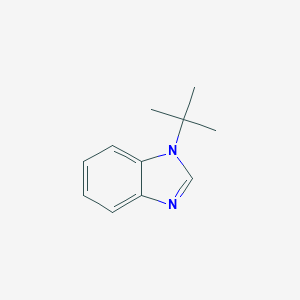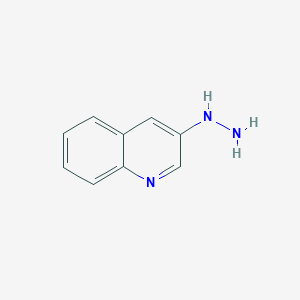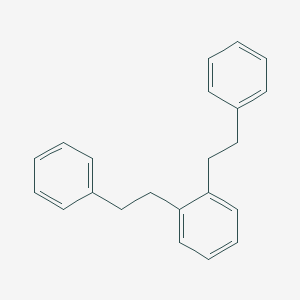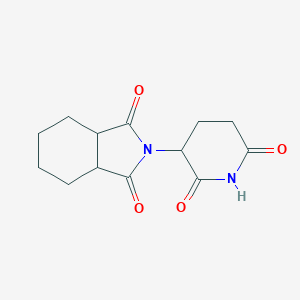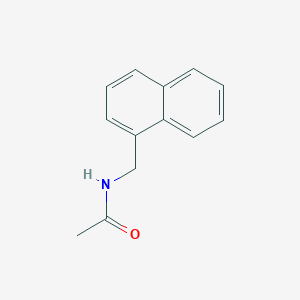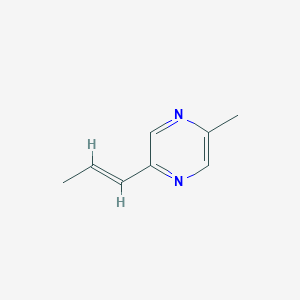
Benzaldehyde, 2,3-difluoro-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,3-difluoro-, oxime is a chemical compound that has been widely used in scientific research. It is an organic compound with the chemical formula C7H6F2NO. This compound is also known as 2,3-difluorobenzaldoxime, and it is used in various fields of research, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,3-difluoro-, oxime is not well understood. However, it is known that it can react with various functional groups, including aldehydes, ketones, and nitro groups. It can also react with reactive oxygen species, which makes it a useful probe for their detection.
Effets Biochimiques Et Physiologiques
Benzaldehyde, 2,3-difluoro-, oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity in animal studies. It has also been reported to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Benzaldehyde, 2,3-difluoro-, oxime has several advantages for lab experiments. It is readily available, and it is relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is moderately toxic, which makes it unsuitable for some experiments. It is also not very soluble in water, which can limit its use in aqueous systems.
Orientations Futures
There are several future directions for the research on Benzaldehyde, 2,3-difluoro-, oxime. One of the most promising directions is the development of new drugs based on this compound. It has been shown to have potential as an antimicrobial agent, and it may have other therapeutic applications as well. Another direction is the development of new fluorescent dyes based on this compound. It has been shown to have potential as a probe for the detection of reactive oxygen species, and it may have other applications in fluorescence microscopy and imaging. Finally, further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Benzaldehyde, 2,3-difluoro-, oxime can be achieved through various methods. One of the most common methods is the reaction of 2,3-difluoronitrobenzene with hydroxylamine hydrochloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. Another method involves the reaction of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
Benzaldehyde, 2,3-difluoro-, oxime has been widely used in scientific research. It is used in medicinal chemistry as a building block for the synthesis of various drugs. It is also used in pharmaceuticals as an intermediate for the synthesis of various drugs. In biochemistry, it is used as a reagent for the determination of ketones and aldehydes. It is also used as a probe for the detection of reactive oxygen species. Moreover, it is used in the synthesis of various fluorescent dyes.
Propriétés
Numéro CAS |
18355-77-6 |
|---|---|
Nom du produit |
Benzaldehyde, 2,3-difluoro-, oxime |
Formule moléculaire |
C7H5F2NO |
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
(NE)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
Clé InChI |
SZJWOEBXPAJXAT-ONNFQVAWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)F)/C=N/O |
SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



